molecular formula C10H12O B047396 1-Phenyl-2-butanone CAS No. 1007-32-5

1-Phenyl-2-butanone

Cat. No. B047396
CAS RN: 1007-32-5
M. Wt: 148.2 g/mol
InChI Key: GKDLTXYXODKDEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Phenyl-2-butanone and related compounds involves multiple steps, including Friedel-Crafts acylation, reduction, and hydrolysis under specific conditions. For example, one synthesis route avoids the use of poisonous reagents like Zn-Hg/HCl and replaces expensive reagents such as LiAlH4, making the process more suitable for commercial applications. Another method involves the preparation of intermediates like 2-methylbutyryl chloride, followed by a series of reactions including catalysis by anhydrous aluminum chloride and phase transfer catalysis, leading to high yields under optimal conditions (Tao, 2005); (Li-chang, 2008).

Molecular Structure Analysis

The molecular structure of derivatives like 3-(2-Hydroxyphenyl)-1-phenyl propenone has been optimized using Density Functional Theory (DFT) and characterized by various spectroscopic methods. The structure parameters such as molecular geometry, bond lengths, and angles provide essential information about the compound's chemical behavior (Charanya et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving 1-Phenyl-2-butanone derivatives include Meerwein arylation reaction, hydrolysis, and decarboxylation under specific conditions, leading to the formation of various intermediates and end products. The yield and purity of these compounds are significantly influenced by reaction conditions such as temperature and catalyst type (Zhou Xiu-lin, 2007).

Scientific Research Applications

  • Medicine and Pharmacology : 4-phenyl-2-butanone is used in medicine to diminish inflammation and aid in the production of codeine (Zhang, 2005).

  • Catalysis and Fuel Cells : The electroadsorption of related ketones on platinum has revealed distinct residues with different electrochemical behaviors, suggesting potential applications in catalysis and fuel cell technologies (Zinola & Castro Luna AM, 1999).

  • Chemical Production : The reduction of 1,1,1-trifluoro-3-phenyl-2-butanone produces 1,1,1-trifluoro-3-phenyl-2-butanol, a significant product in various chemical processes (Faure et al., 1997).

  • Forensic Science : N-substituted 1-phenyl-2-butanamines, homologues of amphetamine-type drugs of abuse, have been studied, showing mass spectra similarities to those of N-substituted amphetamines, suggesting forensic applications (Noggle Ft et al., 1991).

  • Photochemistry : UV irradiation of related phenyl-butanone compounds under specific conditions produces various products, indicating applications in photochemistry and molecular studies (Tada et al., 1978).

  • Flavor and Fragrance : Different isomers of hydroxy-phenyl-butanone have distinct aromas, suggesting applications in flavor and fragrance industries (Tian et al., 2011).

  • Biotechnological Production : Klebsiella pneumoniae has been engineered to produce 2-butanone from glucose, showcasing the potential for efficient biological production of this chemical (Chen et al., 2015).

  • Solubility Studies : The solubility behavior of related compounds like 1-phenyl-2-acetamido-3-butanone under varying conditions provides insight into their properties and potential applications (Lee et al., 1982).

Safety And Hazards

1-Phenyl-2-butanone is harmful if swallowed and is a combustible liquid . It is advised to avoid breathing mist, gas or vapours and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of fire, use water spray, alcohol-resistant foam, dry chemical or carbon dioxide for extinction .

properties

IUPAC Name

1-phenylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDLTXYXODKDEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60143462
Record name 1-Phenyl-2-butanone
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-2-butanone

CAS RN

1007-32-5
Record name 1-Phenyl-2-butanone
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Record name 1-Phenyl-2-butanone
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Record name 1007-32-5
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Record name 1-Phenyl-2-butanone
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Record name 1-phenylbutan-2-one
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Record name 1-PHENYL-2-BUTANONE
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Synthesis routes and methods

Procedure details

In a 2-liter flask provided with a thermometer, stirrer, dropping funnel and reflux condenser 600 ml of absolute alcohol are treated portionwise while stirring with 30 g of sodium metal and the mixture is held at reflux temperature until the metal has dissolved. Within 0.5 hour there is added dropwise to the boiling solution a mixture of 117.2 g of benzyl cyanide and 153.2 g of ethyl propionate and the mixture is heated for a further 3 hours. The alcohol is then distilled off and there are added 300 ml of toluene, followed by 250 ml of ice/water. The aqueous phase is separated, washed with 300 ml of toluene and then 540 g of 96% sulphuric acid are added. The mixture is held at reflux temperature until the evolution of carbon dioxide ceases, cooled, diluted with 250 ml of ice/water and extracted with two 300 ml portions of toluene. The toluene extracts are washed with water, with 10% sodium carbonate solution and again with water, dried over sodium sulphate and evaporated. Distillation gives 79 g of ethyl benzyl ketone of boiling point 69° C./3 mmHg; nD20 =1.5109; yield 53%.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
117.2 g
Type
reactant
Reaction Step Two
Quantity
153.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
600 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
365
Citations
K Ogawa, M Ito - Planta medica, 2016 - thieme-connect.com
… In conclusion, trans-cinnamaldehyde, benzylacetone and 1-phenyl-2-butanone displayed appetite-enhancing effects via inhalation at doses of 4.5 × 10 −4 mg/cage. The common …
Number of citations: 20 www.thieme-connect.com
MM Musa - Asian Journal of Chemistry, 2014 - academia.edu
… moiety in a prochiral ketone substrate can tune the reaction selectivity, as indicated by the enhanced stereoselectivity of the W110A TeSADH-catalyzed reduction of 1-phenyl2-butanone…
Number of citations: 1 www.academia.edu
RC Kammerer, AK Cho, J Jonsson - Drug Metabolism and Disposition, 1978 - ASPET
… Phenylacetone, phenyl-2-butanone, and 3-methyl-1-phenyl-2-butanone were incubated … and 3-methyl-1-phenyl-2-butanone. 3-Methyl-1-phenyl-2-butanone yielded eight metabolites in …
Number of citations: 9 dmd.aspetjournals.org
GB Trimitsis, JM Hinkley, R TenBrink… - The Journal of …, 1983 - ACS Publications
… Reaction of 20 mmol of dianion 3 with 27 mmol of iodomethane afforded a reaction mixture containing 3-phenyl-2-butanone (8) and 1-phenyl-2-butanone (15) in a ratio of 1.2:1.0 by GC …
Number of citations: 9 pubs.acs.org
FT Noggle Jr, CR Clark, P Pitts-monk… - Journal of liquid …, 1991 - Taylor & Francis
… Treatment of 1-phenyl-2-butanone with ammonium acetate or amine hydrochlorides in the presence of sodium cyanoborohydride at neutral pH afforded the series of N-substituted-l-…
Number of citations: 8 www.tandfonline.com
E Alissandrakis, PA Tarantilis, C Pappas… - … Food Research and …, 2009 - Springer
… -2-butanone and 3-hydroxy-1-phenyl-2-butanone. The former has been isolated from honey … 3-Hydroxy-1-phenyl-2-butanone has recently been reported as honey constituent for the …
Number of citations: 61 link.springer.com
H Tian, H Ye, B Sun, YP Liu, M Huang… - Flavour and fragrance …, 2011 - Wiley Online Library
… between thyme and citrus honeys.6, 7 Among various potent botanical markers for thyme honey, 3-hydroxy-4-phenyl-2-butanone and its isomer 3-hydroxy-1-phenyl-2-butanone were …
Number of citations: 7 onlinelibrary.wiley.com
E Alissandrakis, PA Tarantilis… - Journal of agricultural …, 2007 - ACS Publications
… 3-Hydroxy-1-phenyl-2-butanone was isolated as a food component for the first time from dry … fino sherry, and the absence of 3-hydroxy-1-phenyl-2-butanone where 3-hydroxy-4-phenyl-2…
Number of citations: 160 pubs.acs.org
JM Patel, MM Musa, L Rodriguez, DA Sutton… - Organic & …, 2014 - pubs.rsc.org
… , we performed the reduction reactions of phenylacetone, 1-phenyl-2-butanone, and 4-phenyl-2-… Table 2 Asymmetric reductions of phenylacetone, 1-phenyl-2-butanone, and 4-phenyl-2-…
Number of citations: 39 pubs.rsc.org
JM Hinkley - 1978 - search.proquest.com
… -2-butanone, the product of alkylation identified by comparison of the retention time with that of an authentic sample, and a component tentatively identified as 1-phenyl-2-butanone the …
Number of citations: 3 search.proquest.com

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